molecular formula C12H10BrNO3 B1366196 Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 586336-56-3

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No. B1366196
M. Wt: 296.12 g/mol
InChI Key: SYRFDJHLVGFOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate (EBFIC) is an organic compound belonging to the class of bromo-indole derivatives. It is a colorless solid with a molecular weight of 348.21 g/mol. EBFIC has been used in various scientific applications, including synthesis, medicinal chemistry, and drug discovery. It has also been used in biochemical and physiological studies to understand the mechanism of action of drugs and to evaluate their effects.

Scientific research applications

Synthesis of Indole Derivatives

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate serves as a valuable synthetic intermediate for various indole derivatives. Researchers Pete et al. (2006) have developed methods for the facile synthesis of formyl-1H-indole-2-carboxylates, including the 7-bromo variant, which is instrumental in creating a range of indole-based compounds (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete, Parlagh, and Tőke (2003) discussed synthesizing 5-formyl-1H-indole-2-carboxylates, highlighting the versatility of these compounds in various synthetic routes (Pete, Parlagh, & Tőke, 2003).

Anti-Viral Research

This compound has been explored in the context of anti-viral research. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, closely related to the 7-bromo variant, and evaluated their activities against hepatitis B virus, indicating potential therapeutic applications (Chai, Zhao, Zhao, & Gong, 2006).

Structural and Molecular Studies

Luo et al. (2019) conducted studies on a mecarbinate derivative, which is structurally related to ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate. Their research included single crystal X-ray analysis and vibrational spectral studies, contributing to a deeper understanding of the molecular structure and properties of such compounds (Luo, Ma, Zhou, & Huang, 2019).

properties

IUPAC Name

ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-8(6-15)7-4-3-5-9(13)10(7)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRFDJHLVGFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407635
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate

CAS RN

586336-56-3
Record name Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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